Methyl 2-chlorobutanoate chemical properties
Methyl 2-chlorobutanoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-Chlorobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, reactivity, synthesis, and safety considerations for methyl 2-chlorobutanoate. Designed for the practicing scientist, this document synthesizes technical data with practical insights to support its application in research and development.
Introduction and Chemical Identity
Methyl 2-chlorobutanoate (CAS No. 26464-32-4) is a halogenated ester, a class of compounds widely utilized in organic synthesis as versatile building blocks.[1] Its structure incorporates a chiral center at the C-2 position, an ester functional group, and a reactive chlorine atom, making it a valuable intermediate for introducing a butanoate moiety with functionality at the alpha-carbon. This guide aims to provide a detailed exploration of its core chemical characteristics to facilitate its effective and safe use in a laboratory setting.
Below is the chemical structure of methyl 2-chlorobutanoate, illustrating the key functional groups.
Caption: 2D Structure of Methyl 2-Chlorobutanoate.
Physical and Chemical Properties
The physicochemical properties of methyl 2-chlorobutanoate are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 26464-32-4 | [2][3] |
| Molecular Formula | C₅H₉ClO₂ | [2][3] |
| Molecular Weight | 136.58 g/mol | [2][3][4] |
| Boiling Point | 149 °C (at 760 mmHg) | [5] |
| Density | 1.081 g/cm³ | [5] |
| Refractive Index | 1.417 | [5] |
| Flash Point | 49.5 °C | [5] |
| Vapor Pressure | 4.11 mmHg (at 25 °C) | [5] |
| LogP | 1.7 (XLogP3) | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Water Solubility | Insoluble (inferred) | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of methyl 2-chlorobutanoate. The expected spectral characteristics are detailed below, providing a baseline for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments. The methyl group of the ethyl chain (triplet), the methylene group of the ethyl chain (multiplet), the methine proton at the chiral center (triplet), and the methyl group of the ester (singlet).
-
¹³C NMR: The carbon NMR spectrum should display five signals, one for each unique carbon atom: the two carbons of the ethyl group, the chiral methine carbon bonded to chlorine, the carbonyl carbon of the ester, and the methoxy carbon of the ester.[3]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1740-1750 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and the C-O stretching of the ester (around 1100-1300 cm⁻¹). The C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.[3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of methyl 2-chlorobutanoate will show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3] Common fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) and McLafferty rearrangement if structurally possible. Key fragments observed in its GC-MS data include m/z values of 108, 59, 110, and 79.[3]
Reactivity and Synthetic Applications
As a halogenated ester, methyl 2-chlorobutanoate is a versatile reagent in organic synthesis.[1] Its reactivity is primarily centered around the electrophilic carbon atom alpha to the carbonyl group.
-
Nucleophilic Substitution: The chlorine atom at the C-2 position is a good leaving group, making the compound susceptible to Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, cyanides). This allows for the straightforward introduction of diverse functional groups at the alpha-position of the butanoate framework.
-
Base-Mediated Reactions: In the presence of a strong base, the compound can undergo elimination to form an α,β-unsaturated ester.[1] It can also react exothermically with bases.[1]
-
Reactivity with Acids: It reacts with acids, which can lead to the liberation of heat along with the corresponding alcohol (methanol) and acid (2-chlorobutanoic acid).[1] Strong oxidizing acids can cause a vigorous reaction.[1]
The diagram below illustrates a generalized workflow for a nucleophilic substitution reaction using methyl 2-chlorobutanoate.
Caption: Generalized Nucleophilic Substitution Workflow.
In the context of drug development, this compound serves as a precursor for synthesizing more complex molecules. It has been associated with pharmaceutical preparations and has been noted for its potential efficacy in autoimmune diseases.[2][4] Furthermore, it has been observed to inhibit the production of gamma-aminobutyric acid (GABA) in cardiac cells.[2][4]
Illustrative Synthesis Protocol
While various methods exist for the synthesis of α-chloro esters, a common laboratory-scale preparation involves the esterification of the corresponding α-chloro acid.
Objective: To synthesize methyl 2-chlorobutanoate from 2-chlorobutanoic acid and methanol.
Materials:
-
2-chlorobutanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobutanoic acid and an excess of anhydrous methanol (typically 3-5 equivalents).
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Filtration: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to obtain pure methyl 2-chlorobutanoate.[6]
Safety and Handling
Methyl 2-chlorobutanoate is a hazardous chemical that requires careful handling in a controlled laboratory environment.
GHS Hazard Classification: [3]
-
Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation): H335 - May cause respiratory irritation.[3]
Safe Handling Procedures:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]
-
Spills: In case of a spill, absorb with a non-combustible material like sand or earth and place it in a container for disposal.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, seeking medical advice.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
Methyl 2-chlorobutanoate is a functionally rich chemical intermediate with well-defined physical and spectroscopic properties. Its utility in organic synthesis, particularly for creating substituted butanoate derivatives, makes it a valuable tool for researchers in pharmaceuticals and materials science. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, is paramount for its successful and safe application in the laboratory.
References
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LookChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobutanoate. PubChem Compound Database. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-2-methylbutane, 95% (gc). Retrieved from [Link]
-
Professor Otsuki. (2021, January 28). Experiment XII: Synthesis of 2-Chloro-2-methylbutane [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.
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